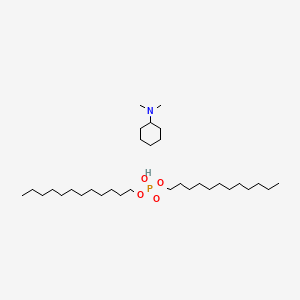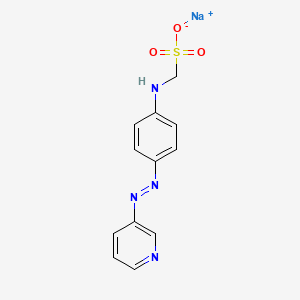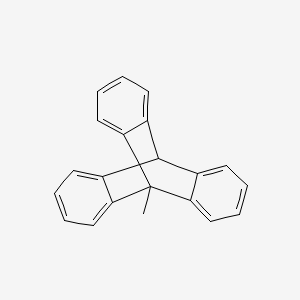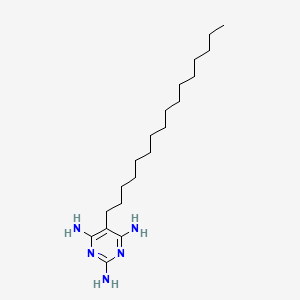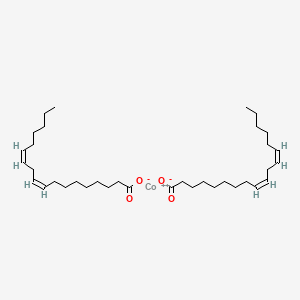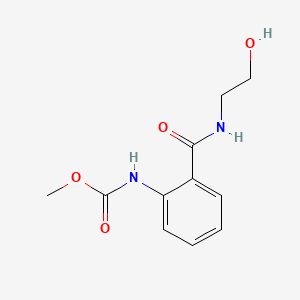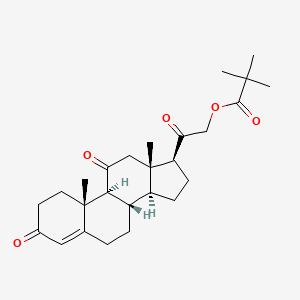
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is a synthetic steroid compound. It is derived from pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at positions 21 and 11, as well as keto groups at positions 3 and 20. The pivalate ester at position 21 enhances its stability and lipophilicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate typically involves multiple steps. One common route starts with the precursor 3β-acetoxypregn-5-en-20-one. This compound undergoes a series of reactions including bromination, hydrolysis, and oxidation to introduce the hydroxyl and keto groups at the desired positions . The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of the parent compound .
Applications De Recherche Scientifique
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of genes involved in inflammation and immune response. This leads to its anti-inflammatory and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocortisone: A naturally occurring steroid with similar anti-inflammatory properties.
Cortisone: Another steroid with comparable effects but different metabolic pathways.
Prednisolone: A synthetic steroid with enhanced potency and stability
Uniqueness
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and lipophilicity. This makes it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
84963-41-7 |
|---|---|
Formule moléculaire |
C26H36O5 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36O5/c1-24(2,3)23(30)31-14-21(29)19-9-8-18-17-7-6-15-12-16(27)10-11-25(15,4)22(17)20(28)13-26(18,19)5/h12,17-19,22H,6-11,13-14H2,1-5H3/t17-,18-,19+,22+,25-,26-/m0/s1 |
Clé InChI |
MFNKUOBOAMIHNU-HEDGWYKQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)C(C)(C)C)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)COC(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


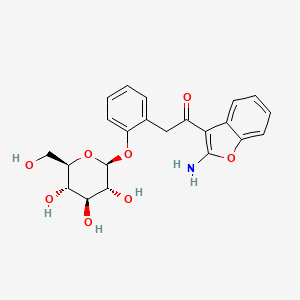
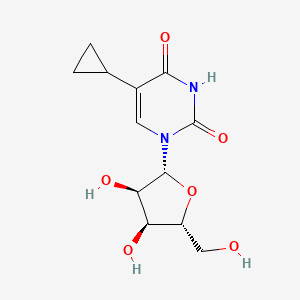

![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

